molecular formula C11H11N3O2 B1444848 2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid CAS No. 1247935-00-7

2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid

Cat. No.: B1444848
CAS No.: 1247935-00-7
M. Wt: 217.22 g/mol
InChI Key: ZMCIUPRLOYUAOS-UHFFFAOYSA-N
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Description

2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid is a chemical compound that features an imidazole ring substituted with an aminophenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Substitution with Aminophenyl Group: The imidazole ring is then subjected to a substitution reaction with 3-nitrobenzyl bromide to introduce the nitrophenyl group.

    Reduction of Nitro Group: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Introduction of Acetic Acid Moiety: Finally, the amino-imidazole intermediate is reacted with chloroacetic acid under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.

Major Products Formed

    Oxidation: Formation of 2-[2-(3-nitrophenyl)-1H-imidazol-1-yl]acetic acid.

    Reduction: Reformation of this compound.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique properties, such as conductive polymers and coordination complexes.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules and materials.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(4-aminophenyl)-1H-imidazol-1-yl]acetic acid: Similar structure but with the amino group in the para position.

    2-[2-(3-nitrophenyl)-1H-imidazol-1-yl]acetic acid: Similar structure but with a nitro group instead of an amino group.

    2-[2-(3-aminophenyl)-1H-imidazol-1-yl]propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.

Uniqueness

2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid is unique due to the specific positioning of the amino group on the phenyl ring and the presence of the acetic acid moiety. This unique structure allows for specific interactions with biological targets and distinct chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-[2-(3-aminophenyl)imidazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c12-9-3-1-2-8(6-9)11-13-4-5-14(11)7-10(15)16/h1-6H,7,12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCIUPRLOYUAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC=CN2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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